Ethyl 4-anilino-4-oxobutanoate
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Overview
Description
Ethyl 4-anilino-4-oxobutanoate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid and features an aniline group attached to the fourth carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-anilino-4-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-chloro-3-oxobutanoate with aniline in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the aniline group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-anilino-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Ethyl 4-anilino-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-anilino-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Comparison with Similar Compounds
Ethyl 4-oxobutanoate: A simpler analog without the aniline group.
Ethyl 4-(4-aminophenyl)-4-oxobutanoate: A similar compound with an amino group instead of an aniline group.
Uniqueness: Ethyl 4-anilino-4-oxobutanoate is unique due to the presence of both an aniline group and a ketone group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 4-anilino-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-8-11(14)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
UFNUADZXPXJYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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